molecular formula C20H14ClN3O B12920109 2-Chloro-N-(4-phenoxyphenyl)quinazolin-4-amine CAS No. 827031-01-6

2-Chloro-N-(4-phenoxyphenyl)quinazolin-4-amine

Cat. No.: B12920109
CAS No.: 827031-01-6
M. Wt: 347.8 g/mol
InChI Key: FCUSFJLEWYXGIP-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-phenoxyphenyl)quinazolin-4-amine is a synthetic 4-anilinoquinazoline derivative of significant interest in medicinal chemistry and oncology research. This compound belongs to a class of molecules investigated as potent inducers of apoptosis (programmed cell death). It functions primarily as a tubulin polymerization inhibitor, disrupting the formation of microtubules that are essential for cellular division and leading to the halting of cancer cell proliferation . The structural motif of the 4-phenoxyphenyl group attached to the quinazoline core is a key feature for this biological activity. In live cell, high-throughput screening, closely related 4-anilinoquinazoline analogs have demonstrated exceptionally high potency, activating caspase-3 with EC50 values in the low nanomolar range (e.g., 2 nM) and inhibiting cell proliferation with GI50 values similarly in the single-digit nanomolar range in T47D breast cancer cells . A critical advantage of this chemical series is its effectiveness in cells overexpressing the ABC transporter Pgp-1, a common mechanism of multidrug resistance in cancers, enhancing its potential utility against resistant tumor types . Furthermore, in vivo studies on analogous compounds have shown efficacy in human breast and prostate cancer mouse models, underscoring the translational research value of this chemotype . The quinazoline scaffold is a privileged structure in drug discovery, known for its versatile interactions with diverse biological targets . This product is provided For Research Use Only and is strictly intended for laboratory research applications such as mechanism of action studies, structure-activity relationship (SAR) exploration, and preclinical evaluation of anticancer agents. It is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

827031-01-6

Molecular Formula

C20H14ClN3O

Molecular Weight

347.8 g/mol

IUPAC Name

2-chloro-N-(4-phenoxyphenyl)quinazolin-4-amine

InChI

InChI=1S/C20H14ClN3O/c21-20-23-18-9-5-4-8-17(18)19(24-20)22-14-10-12-16(13-11-14)25-15-6-2-1-3-7-15/h1-13H,(H,22,23,24)

InChI Key

FCUSFJLEWYXGIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC(=NC4=CC=CC=C43)Cl

Origin of Product

United States

Preparation Methods

Chlorination of Quinazoline Precursors

  • Reagents and Conditions:
    Phosphorus oxychloride (POCl₃) is employed to convert 2,4-dihydroxyquinazoline or 2,4-dihydroxy-6,7-dimethoxyquinazoline intermediates into 2,4-dichloroquinazoline derivatives. The reaction is typically conducted at elevated temperatures (80–120 °C) for 2–6 hours, followed by quenching in ice-water mixtures to precipitate the chlorinated product.

  • Reaction Parameters:

    • Temperature: 80–120 °C
    • Reaction time: 2–6 hours
    • Molar ratio (quinazoline:POCl₃): 1:3 to 1:10
    • Work-up: Ice-water quench, filtration, washing, and drying
  • Outcome:
    High yields (75–85%) of 2,4-dichloroquinazoline derivatives are obtained with minimal by-products.

Amination with 4-Phenoxyphenylamine

  • Reagents and Conditions:
    The 2,4-dichloroquinazoline intermediate is reacted with 4-phenoxyphenylamine in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically performed under reflux or elevated temperatures (80–120 °C) for 6–24 hours.

  • Reaction Parameters:

    • Temperature: 80–120 °C
    • Reaction time: 6–24 hours
    • Molar ratio (quinazoline:amine): 1:1.1 to 1:1.5
    • Base: K₂CO₃ or NaH (stoichiometric or slight excess)
    • Solvent: DMF or DMSO
  • Selectivity:
    The reaction selectively substitutes the chlorine at the 4-position due to the higher reactivity of this site, leaving the 2-chloro substituent intact.

  • Purification:
    The crude product is purified by recrystallization or column chromatography (silica gel, ethyl acetate/hexane mixtures) to achieve high purity (>90%).

  • Yield:
    Typical yields range from 60% to 85%, depending on reaction optimization.

Step Reactants Conditions Product Yield (%)
1 2,4-dihydroxyquinazoline + POCl₃ 80–120 °C, 2–6 h 2,4-dichloroquinazoline 75–85
2 2,4-dichloroquinazoline + 4-phenoxyphenylamine + K₂CO₃/DMF 100 °C, 12–24 h 2-chloro-N-(4-phenoxyphenyl)quinazolin-4-amine 60–85
  • Solvent Effects:
    Polar aprotic solvents such as DMF and DMSO facilitate nucleophilic substitution by stabilizing the transition state and solubilizing reactants. DMF is preferred for its balance of polarity and boiling point.

  • Base Selection:
    Potassium carbonate is commonly used due to its mild basicity and compatibility with amines. Sodium hydride offers stronger deprotonation but requires careful handling.

  • Temperature and Time:
    Elevated temperatures (100–120 °C) accelerate the substitution reaction, but prolonged heating can lead to side reactions or decomposition. Reaction times of 12–24 hours are typical for complete conversion.

  • Purification Techniques:
    Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or chromatographic methods ensure removal of unreacted amine and side products.

  • NMR Spectroscopy:
    Proton and carbon NMR confirm substitution patterns, with characteristic aromatic signals for the phenoxyphenyl group and quinazoline core.

  • Mass Spectrometry:
    High-resolution mass spectrometry (HR-MS) confirms molecular weight and purity.

  • Infrared Spectroscopy:
    IR spectra show characteristic C–Cl stretching and aromatic ether (phenoxy) bands.

Parameter Typical Range Notes
Chlorination temperature 80–120 °C POCl₃-mediated
Chlorination time 2–6 hours Controlled to avoid over-chlorination
Amination temperature 80–120 °C Reflux in DMF or DMSO
Amination time 6–24 hours Ensures complete substitution
Base K₂CO₃ or NaH K₂CO₃ preferred for safety
Solvent DMF, DMSO Polar aprotic solvents
Yield (chlorination) 75–85% High efficiency
Yield (amination) 60–85% Dependent on conditions

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-phenoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a polar aprotic solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Catalysts like palladium or copper are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various quinazoline derivatives with different functional groups .

Scientific Research Applications

The compound is structurally related to quinazoline derivatives, which are known for their wide-ranging biological activities. Notably, 2-chloro-N-(4-phenoxyphenyl)quinazolin-4-amine exhibits:

  • Anticancer Properties : Quinazoline derivatives have shown promise in inhibiting various cancer cell lines. For instance, studies indicate that compounds with similar structures can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens. Research indicates that quinazoline derivatives can possess significant antibacterial and antifungal activities, making them candidates for the development of new antibiotics .
  • Anti-inflammatory Effects : Some studies suggest that quinazoline compounds may exert anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and related compounds:

StudyFindings
Discovery of Quinazoline Derivatives A study demonstrated that similar quinazoline compounds showed significant activity against Trypanosoma brucei, indicating potential for neglected tropical disease treatment .
Anticancer Activity Research indicated that derivatives induced apoptosis in multiple cancer cell lines with low micromolar EC50 values, suggesting their utility as anticancer agents .
Antimicrobial Testing Compounds were tested against various bacterial strains and exhibited promising results, supporting further development as antibiotics .

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-phenoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes essential for cancer cell survival. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., NO₂ in 4d): Enhance hydrogen bonding with residues like Asp73, critical for antimicrobial activity .
  • Bulky Substituents (e.g., Phenoxy in 6d): May improve pharmacokinetic properties (e.g., lipophilicity) but require further validation .
  • Methoxy Groups (e.g., 4f) : Associated with potent apoptosis induction, but activity depends on the presence of a methyl group on the linker nitrogen .

Modifications on the Quinazoline Core

Variations at the 2-, 6-, and 7-positions of the quinazoline ring alter target selectivity and potency:

Compound Quinazoline Substituents Activity Profile Reference
6d 2-Cl Structural simplicity; potential for kinase inhibition (analogous to EGFR inhibitors) .
4 () 6-Methoxy, 7-Morpholinylpropoxy Improved solubility and binding affinity; designed for kinase targets .
2b () 2-Cl, N-methyl linker High in vivo antitumor activity; substitutions at 6/7 positions reduce potency .

Key Observations :

  • Chlorine at Position 2 : Common in active analogs (e.g., 6d , 2b ), likely enhancing electrophilic interactions with target proteins .
  • Methoxy/Morpholine Substituents : Improve solubility but may reduce potency in apoptosis pathways .

Antimicrobial Activity

Compounds 4c–4f () were tested against Gram-positive, Gram-negative bacteria, and Candida albicans. Highlights include:

  • 4d (3-Nitrophenyl): Exhibited broad-spectrum activity (MIC = 8–16 µg/mL) due to strong hydrogen bonding with Asp73 .
  • 4e (3-(Methylthio)phenyl): Inactive (MIC >64 µg/mL) due to poor target binding .

Antitumor Activity

  • 2b (): Induced apoptosis at 2 nM, inhibited tubulin polymerization, and showed efficacy in MX-1 and PC-3 mouse models .

Biological Activity

Overview

2-Chloro-N-(4-phenoxyphenyl)quinazolin-4-amine is a member of the quinazoline family, which is recognized for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound has gained attention due to its potential therapeutic applications and its ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Quinazoline derivatives often act as inhibitors of receptor tyrosine kinases (RTKs), such as EGFR and HER2. These kinases play a crucial role in cell signaling pathways that regulate cell proliferation and survival. By inhibiting these kinases, quinazoline compounds can suppress tumor growth and induce apoptosis in cancer cells .
  • Induction of Apoptosis : The compound has been shown to activate caspases, which are essential for the apoptosis process. This leads to programmed cell death in cancerous cells, providing a mechanism for its potential use in cancer therapy.
  • Biochemical Pathways : It influences pathways related to cell survival and death, specifically through the inhibition of certain kinases that are involved in these processes. The disruption of these pathways can lead to reduced tumor growth and increased sensitivity to other therapeutic agents.

Biological Activity Data

The following table summarizes the biological activity of this compound based on various studies:

Biological Activity Effect Reference
Anticancer Activity Induces apoptosis in cancer cells
Kinase Inhibition Inhibits EGFR and HER2 signaling
Antimicrobial Activity Exhibits activity against specific bacteria

Case Study 1: Anticancer Efficacy

In a study examining the effects of quinazoline derivatives on breast cancer cell lines, this compound demonstrated significant inhibition of cell proliferation and induced apoptosis. The study utilized various assays to measure cell viability and apoptosis markers, confirming its potential as an anticancer agent .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of quinazoline derivatives, including this compound. The compound showed promising results against Gram-positive bacteria such as Bacillus subtilis, with zones of inhibition comparable to standard antibiotics .

Q & A

Q. What are the standard synthetic protocols for preparing 2-Chloro-N-(4-phenoxyphenyl)quinazolin-4-amine, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of 2,4-dichloroquinazoline with 4-phenoxyaniline. Key steps include:

Dissolving 2,4-dichloroquinazoline in a polar aprotic solvent (e.g., DMF or acetonitrile).

Adding 4-phenoxyaniline in the presence of a base (e.g., triethylamine or Hunig’s base) to deprotonate the amine.

Stirring at 40–80°C for 2–6 hours to ensure complete substitution at the 4-position.
Critical parameters:

  • Solvent choice : Acetonitrile minimizes side reactions compared to DMF .
  • Temperature : Higher temperatures (>80°C) may lead to double substitution (2- and 4-positions).
  • Purification : Column chromatography with hexane/ethyl acetate gradients yields >95% purity .

Q. How is the structure of this compound validated, and what analytical techniques are essential?

  • Methodological Answer : Structural confirmation requires:

1^1H/13^13C NMR : Key signals include the quinazoline C4-amine proton (δ 8.5–9.5 ppm) and aromatic protons from the phenoxyphenyl group (δ 6.8–7.5 ppm).

HRMS : Expected molecular ion [M+H]+^+ at m/z 388.082 (C20_{20}H15_{15}ClN3_3O).

LC-MS : Purity assessment (>95%) using gradients of acetonitrile/water with 0.1% formic acid .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial screens should focus on kinase inhibition or apoptosis induction:

Kinase assays : Test against CLK1/CDC2-like kinases at 1–10 µM concentrations using ADP-Glo™ kits .

Apoptosis assays : Use a caspase-3/7 activation assay in HeLa cells, with IC50_{50} determination via fluorescence-based readouts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this quinazoline derivative?

  • Methodological Answer : SAR strategies include:

Substitution at the 2-chloro position : Replace chlorine with morpholine or methyl groups to modulate solubility and target binding .

Phenoxyphenyl modifications : Introduce electron-withdrawing groups (e.g., -F, -CF3_3) to enhance metabolic stability.

3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent effects with activity. For example, morpholine substitutions at the 2-position improve kinase selectivity .

Q. How can conflicting data on apoptosis induction (e.g., variable IC50_{50}50​ values across cell lines) be systematically resolved?

  • Methodological Answer : Address discrepancies via:

Mechanistic profiling : Compare caspase-3 activation (apoptosis) vs. mitochondrial membrane potential loss (necrosis) using flow cytometry .

Cellular uptake studies : Measure intracellular concentrations via LC-MS to rule out permeability issues.

Proteomics : Identify off-target interactions (e.g., tubulin binding) that may confound apoptosis assays .

Q. What strategies minimize regioisomeric by-products during synthesis?

  • Methodological Answer : To suppress 2-amine by-products:

Base selection : Use Hunig’s base (DIEA) instead of Et3_3N to reduce nucleophilicity at the 2-position .

Solvent optimization : Acetonitrile reduces dimerization compared to DMF .

Microwave-assisted synthesis : Rapid heating (150°C, 1 hour) improves regioselectivity .

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